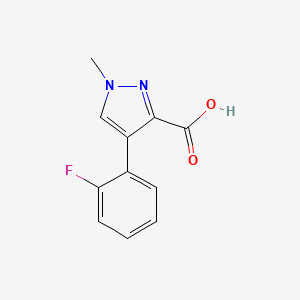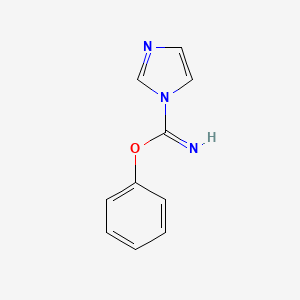
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the formation of the acetic acid ethyl ester moiety. One common method involves the reaction of 6-trifluoromethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance bioavailability and efficacy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylpyridine: A related compound with similar structural features but lacking the acetic acid ethyl ester moiety.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with a pyridine ring and additional functional groups that exhibit various biological activities.
FDA-Approved Trifluoromethyl Group Containing Compounds: Such as Alpelisib, which contains trifluoromethyl alkyl substituted pyridine and is used in cancer treatment.
Uniqueness
(6-Trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester is unique due to the combination of its trifluoromethyl group, pyridine ring, and acetic acid ethyl ester moiety. This combination imparts distinct physical and chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10F3NO2 |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
ethyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-7-4-3-5-8(14-7)10(11,12)13/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
XIXVYSQESGYHQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)






